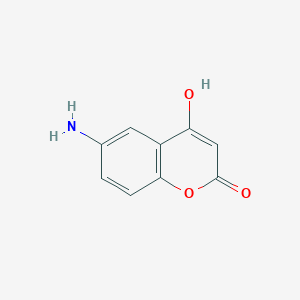

6-amino-4-hydroxy-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-4-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCSZWSQRFLEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CC(=O)O2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41896-01-9 | |

| Record name | 6-amino-4-hydroxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-amino-4-hydroxy-2H-chromen-2-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-amino-4-hydroxy-2H-chromen-2-one, a derivative of the versatile 4-hydroxycoumarin scaffold, represents a class of compounds with significant potential in medicinal chemistry. While specific experimental data for this exact molecule is limited in current literature, this guide provides a comprehensive overview of its predicted chemical properties, along with detailed experimental data and protocols for closely related and structurally similar compounds. By examining these analogs, researchers can infer potential characteristics and methodologies applicable to the study of this compound. This document aims to serve as a foundational resource for professionals engaged in the research and development of novel coumarin-based therapeutic agents.

Introduction to 4-Hydroxycoumarin Derivatives

The 4-hydroxycoumarin (also known as 2H-1-benzopyran-2-one) framework is a prominent feature in a multitude of natural and synthetic molecules renowned for their broad spectrum of biological activities.[1] These compounds are of great interest due to their conjugated molecular architecture.[1] Derivatives of 4-hydroxycoumarin are widely recognized for their anticoagulant properties, famously exemplified by warfarin.[1] Beyond this, their pharmacological applications extend to anti-inflammatory, antibacterial, antiviral, and anticancer activities.[2][3] The introduction of an amino group, as in this compound, can significantly modulate the compound's physicochemical properties and biological functions, making it a target of interest for drug discovery and development.

Physicochemical Properties

Predicted Properties of this compound

The following table summarizes the computationally predicted properties for this compound. These values are estimations and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | PubChem[4] |

| Molecular Weight | 177.16 g/mol | PubChem[4] |

| Monoisotopic Mass | 177.04259 Da | PubChem[4] |

| XlogP (predicted) | 0.6 | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

| Topological Polar Surface Area | 72.6 Ų | PubChem[4] |

Experimental Properties of a Structurally Related Analog: 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one

To provide a practical reference, the experimentally determined properties of the closely related compound, 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one, are presented below. The presence of a methyl group at the 4-position and a hydroxyl group at the 7-position will influence these properties relative to the target compound.

| Property | Value | Source |

| CAS Number | 68047-36-9 | CymitQuimica[5] |

| Molecular Formula | C₁₀H₉NO₃ | CymitQuimica[5] |

| Molecular Weight | 191.18 g/mol | CymitQuimica[5] |

| Melting Point | 273–274 °C | Benchchem[6] |

| Appearance | Yellow solid | CymitQuimica[5] |

| Solubility | Soluble in acetone, DMSO, and DMF | Benchchem[6] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general synthetic strategy can be inferred from established methods for related coumarin derivatives. A plausible approach involves the nitration of a 4-hydroxycoumarin precursor, followed by the reduction of the nitro group to an amine.

General Synthesis Workflow

A potential synthetic pathway for 6-amino-4-hydroxycoumarin can be conceptualized as a two-step process starting from 4-hydroxycoumarin. This involves an electrophilic nitration followed by a reduction.

Caption: A conceptual workflow for the synthesis of 6-amino-4-hydroxycoumarin.

Detailed Protocol for a Related Analog: Synthesis of 6-amino-7-hydroxy-4-methylcoumarin

The following protocol for the synthesis of 6-amino-7-hydroxy-4-methylcoumarin provides a detailed example of the chemical transformations that could be adapted for the synthesis of this compound.[6]

Step 1: Nitration of 7-hydroxy-4-methylcoumarin

-

Dissolve 1 gram of 7-hydroxy-4-methylcoumarin in 10 mL of concentrated sulfuric acid, ensuring the solution is cooled to below 10°C.

-

Prepare a nitrating mixture by adding 1 mL of nitric acid to 3 mL of sulfuric acid, and pre-cool this mixture.

-

Add the nitrating mixture dropwise to the coumarin solution, maintaining the temperature below 10°C.

-

Allow the reaction to proceed at room temperature for 1 hour.

-

Quench the reaction by pouring the mixture over ice.

-

The crude product will contain a mixture of 6-nitro and 8-nitro isomers. Separate the 6-nitro isomer by selective recrystallization from boiling ethanol, where it is less soluble. This yields 6-nitro-7-hydroxy-4-methylcoumarin.[6]

Step 2: Reduction of 6-nitro-7-hydroxy-4-methylcoumarin

-

Reflux a mixture of 2.21 g (0.01 mol) of 6-nitro-7-hydroxy-4-methylcoumarin with 4 g of iron powder in 10 mL of ethanol and 15 mL of concentrated hydrochloric acid for 6 hours.

-

Filter the resulting precipitate, wash, and recrystallize to obtain 6-amino-7-hydroxy-4-methylcoumarin.[6]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized compounds. While experimental spectra for this compound are not available, data for a related analog is provided for reference.

Spectral Data for 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one

The following table summarizes the key spectral data for 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one.

| Spectroscopy | Key Features | Source |

| Infrared (IR) | 3546 cm⁻¹ (O-H stretch), 3392 cm⁻¹ (N-H stretch) | Benchchem[6] |

Biological Activity and Signaling Pathways

The biological activities of 4-hydroxycoumarin derivatives are diverse and well-documented.[1] They are known to exhibit anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[2][3] The introduction of an amino group can enhance or modify these activities.

General Biological Activities of Amino-Coumarins

Coumarin derivatives are known to interact with various biological targets. For instance, some amino-coumarins have shown potential as antibacterial agents by inhibiting DNA gyrase.[5][7] Others exhibit anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase.[6]

Potential Signaling Pathway Interactions

Given the known activities of related compounds, it is plausible that this compound could interact with various signaling pathways. The diagram below illustrates a generalized logical flow of how such a compound might be investigated for its biological effects, from initial screening to mechanism of action studies.

Caption: A workflow for investigating the biological activity of a novel compound.

Conclusion

While this compound remains a compound with limited specific experimental data, this guide provides a comprehensive starting point for researchers. By leveraging the predicted properties and the detailed information available for structurally similar analogs, scientists and drug development professionals can design experiments, develop synthetic strategies, and anticipate potential biological activities. The rich chemistry and diverse pharmacology of the 4-hydroxycoumarin family suggest that this compound is a promising candidate for further investigation in the quest for novel therapeutic agents. Future experimental work is necessary to fully elucidate its chemical properties and biological potential.

References

- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. scielo.br [scielo.br]

- 4. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one | 68047-36-9 | Benchchem [benchchem.com]

- 7. 6-Amino-7-hydroxy-4-methylcoumarin | 68047-36-9 | FA45295 [biosynth.com]

A Technical Guide to 6-amino-4-hydroxy-2H-chromen-2-one and Related Aminocoumarins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Data

While specific experimental data for 6-amino-4-hydroxy-2H-chromen-2-one is limited, data for the parent and related aminocoumarin structures are available. PubChem provides computed properties for the target molecule.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | Not Available | C₉H₇NO₃ | 177.16 (Computed) | Not Available |

| 7-amino-4-hydroxy-2H-chromen-2-one | 41896-03-1 | C₉H₇NO₃ | 177.16 | Not Available |

| 4-Aminocoumarin | 22135-23-7 | C₉H₇NO₂ | 161.16 | 235-243 |

| 6-Aminocoumarin | 14415-44-2 | C₉H₇NO₂ | 161.16 | Not Available |

| 6-amino-4,7-dimethylchromen-2-one | 29001-25-0 | C₁₁H₁₁NO₂ | 189.21 | Not Available |

| 6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one | 64729-38-0 | C₁₀H₇ClO₃ | 210.61 | Not Available |

Synthesis and Experimental Protocols

The synthesis of 6-aminocoumarins typically involves the reduction of the corresponding 6-nitrocoumarin. A general pathway for the synthesis of 6-hydroxycoumarins from 6-aminocoumarins has also been described, which proceeds through a diazonium salt intermediate.[1] The synthesis of 4-aminocoumarins can be achieved from 4-hydroxycoumarins.

Protocol 1: Synthesis of 4-Aminocoumarin from 4-Hydroxycoumarin[2]

This protocol describes a method for the amination of 4-hydroxycoumarin.

Materials:

-

4-hydroxycoumarin (0.01 mol)

-

Ammonium acetate (0.01 mol)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

A mixture of 4-hydroxycoumarin and ammonium acetate is stirred in DMF at 160°C for 3 hours.[2]

-

After the reaction is complete, the mixture is cooled to room temperature.[2]

-

The cooled mixture is then poured into water and stirred for 10 minutes.[2]

-

The resulting solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield 4-aminocoumarin.[2]

Protocol 2: Alternative Synthesis of 4-Aminocoumarin via Mesylate Intermediate[3]

This method involves the formation of a mesylate intermediate followed by nucleophilic substitution with ammonia.

Step 1: Synthesis of 2-oxo-2H-1-benzopyran-4-yl methanesulfonate

-

To a stirred solution of 4-hydroxycoumarin (3.08 mmol) in dichloromethane (DCM, 20.0 mL), add N,N-diisopropylethylamine (7.71 mmol).[3]

-

Cool the reaction mixture to 0-5°C.[3]

-

Add methanesulfonyl chloride (6.12 mmol) dropwise at 0-5°C.[3]

-

Allow the reaction to warm to 20-30°C and stir for 1 hour.[3]

-

Quench the reaction with a 5% sodium bicarbonate solution (10.0 mL) and separate the layers.[3]

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.[3]

-

Concentrate the organic layer under vacuum to obtain the mesylate intermediate.[3]

Step 2: Synthesis of 4-Aminocoumarin

-

Add a solution of ammonia in methanol to the crude mesylate intermediate.[3]

-

Heat the reaction mixture to 60°C and maintain for 24 hours.[3]

-

Concentrate the reaction mixture under vacuum.[3]

-

Triturate the crude product with ethyl acetate.[3]

-

Filter the solid, dissolve it in water, and cool to 5-10°C.[3]

-

Basify the mixture with a 5% aqueous sodium bicarbonate solution.[3]

-

Extract the product with ethyl acetate and concentrate the organic layer under vacuum to obtain 4-aminocoumarin.[3]

Synthesis of 4-Aminocoumarin via a Mesylate Intermediate.

Biological Activity and Mechanism of Action

Aminocoumarins are a class of antibiotics that primarily function by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication, repair, and recombination.[4] They compete with ATP for binding to the GyrB subunit of the DNA gyrase, thereby inhibiting its ATPase activity and preventing the supercoiling of DNA.[4][5] This mechanism of action is distinct from that of fluoroquinolone antibiotics, which target the GyrA subunit.[4]

The biological activity of aminocoumarins has been evaluated using various in vitro assays.

Protocol 3: DNA Gyrase ATPase Assay[5]

This assay measures the ATP hydrolyzing activity of the GyrB subunit of DNA gyrase and its inhibition by aminocoumarin compounds.

Materials:

-

E. coli DNA gyrase B subunit

-

ATP

-

Assay buffer

-

Aminocoumarin compound to be tested

-

Method for detecting ATP hydrolysis (e.g., colorimetric or fluorescent)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ATP, and the E. coli DNA gyrase B subunit.[5]

-

Add varying concentrations of the aminocoumarin compound to the reaction mixture.[5]

-

Incubate the mixture under appropriate conditions (temperature and time).

-

Measure the rate of ATP hydrolysis.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the ATPase activity.

Protocol 4: DNA Supercoiling Assay[5]

This assay measures the ability of the intact DNA gyrase heterotetramer to introduce negative supercoils into relaxed circular DNA.

Materials:

-

Intact E. coli DNA gyrase heterotetramer

-

Relaxed circular DNA (e.g., plasmid DNA)

-

ATP

-

Assay buffer

-

Aminocoumarin compound to be tested

-

Agarose gel electrophoresis equipment

Procedure:

-

Set up reaction mixtures containing relaxed circular DNA, ATP, assay buffer, and varying concentrations of the aminocoumarin compound.[5]

-

Add the intact E. coli DNA gyrase to initiate the reaction.[5]

-

Incubate the reactions to allow for DNA supercoiling.

-

Stop the reactions and analyze the DNA topology by agarose gel electrophoresis. The supercoiled DNA will migrate faster than the relaxed DNA.

-

Determine the concentration of the compound that inhibits the supercoiling activity.

Inhibition of DNA Gyrase by Aminocoumarins.

Quantitative Biological Data

The inhibitory activities of various aminocoumarin derivatives against E. coli DNA gyrase have been determined, highlighting the structure-activity relationships within this class of compounds.

Table 2: In Vitro Inhibitory Activities of Aminocoumarin Derivatives against E. coli DNA Gyrase [5]

| Compound | IC₅₀ in ATPase Assay (µM) | IC₅₀ in Supercoiling Assay (µM) |

| Novobiocin | 0.01 | 0.01 |

| Clorobiocin | 0.003 | 0.004 |

| Novclobiocin 601 | 0.004 | 0.004 |

| Novclobiocin 603 | 0.03 | 0.02 |

| Novclobiocin 606 | > 100 | > 100 |

IC₅₀ values represent the concentration required for 50% inhibition.

Conclusion

This compound belongs to the promising class of aminocoumarins with potential as antibacterial agents. While data on this specific molecule is sparse, the extensive research on related 4-hydroxycoumarin and aminocoumarin derivatives provides a solid foundation for its synthesis and biological evaluation. The established protocols for synthesis and bioactivity testing, along with the known mechanism of action targeting DNA gyrase, offer clear pathways for further investigation and development of novel therapeutic agents based on this scaffold.

References

- 1. CN106946827A - The preparation method of 6 Hydroxycoumarins - Google Patents [patents.google.com]

- 2. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents : Oriental Journal of Chemistry [orientjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Aminocoumarin - Wikipedia [en.wikipedia.org]

- 5. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC [pmc.ncbi.nlm.nih.gov]

6-amino-4-hydroxy-2H-chromen-2-one molecular structure

An In-depth Technical Guide on the Molecular Structure of 6-amino-4-hydroxy-2H-chromen-2-one

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

This compound is a derivative of coumarin, a bicyclic aromatic compound consisting of a fused benzene and α-pyrone ring. The core structure is substituted with a hydroxyl group at position 4 and an amino group at position 6, which significantly influence its chemical and biological properties.

The molecular structure is represented by the chemical formula C₉H₇NO₃.[1][2] Key identifiers and computed properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | PubChemLite[1] |

| Molecular Weight | 177.16 g/mol | PubChem[2] |

| Monoisotopic Mass | 177.04259 Da | PubChemLite[1] |

| IUPAC Name | 6-amino-4-hydroxychromen-2-one | PubChemLite |

| SMILES | C1=CC2=C(C=C1N)C(=CC(=O)O2)O | PubChemLite[1] |

| InChI Key | DCCSZWSQRFLEIA-UHFFFAOYSA-N | PubChemLite[1] |

| Predicted XlogP | 0.6 | PubChemLite[1] |

Note: Some properties are computationally predicted and may vary from experimental values.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Notes |

| ~ 10-12 | br s | -OH | Phenolic proton, may be exchangeable with D₂O. |

| ~ 7.0-7.5 | m | Aromatic protons (H-5, H-7, H-8) | The amino group at C-6 will influence the chemical shifts of adjacent aromatic protons. |

| ~ 5.5-6.0 | s | H-3 | Vinylic proton of the α-pyrone ring. |

| ~ 3.5-5.0 | br s | -NH₂ | Amino protons, may be exchangeable with D₂O. |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment | Notes |

| ~ 160-165 | C=O (C-2) | Carbonyl carbon of the lactone. |

| ~ 160-164 | C-OH (C-4) | Carbon attached to the hydroxyl group. |

| ~ 140-150 | C-NH₂ (C-6) | Aromatic carbon attached to the amino group. |

| ~ 110-140 | Aromatic Carbons (C-4a, C-5, C-7, C-8, C-8a) | Chemical shifts are influenced by the substituents. |

| ~ 90-100 | =CH (C-3) | Vinylic carbon of the α-pyrone ring. |

Table 4: Predicted IR and Mass Spectrometry Data

| Technique | Expected Features |

| IR Spectroscopy (cm⁻¹) | 3500-3300 (O-H and N-H stretching), ~1700 (C=O stretching of lactone), 1600-1450 (C=C aromatic stretching). |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at approximately 177.04. Common fragmentation patterns would involve the loss of CO. |

Experimental Protocols: Synthesis

A common and effective method for the synthesis of 6-amino-4-hydroxycoumarin derivatives involves a two-step process starting from a suitable hydroxycoumarin precursor. The general workflow is nitration followed by reduction.

General Synthesis Workflow

Caption: General two-step synthesis of this compound.

Detailed Methodology

Step 1: Nitration of 4-Hydroxy-2H-chromen-2-one

-

Dissolution: 4-hydroxy-2H-chromen-2-one (1 equivalent) is dissolved in concentrated sulfuric acid (H₂SO₄) in a flask, which is then cooled in an ice bath to below 10°C.

-

Nitrating Mixture: A pre-cooled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid is added dropwise to the solution while maintaining the low temperature and stirring.

-

Reaction: The reaction mixture is stirred at room temperature for approximately one hour.

-

Quenching: The mixture is then carefully poured over crushed ice, leading to the precipitation of the nitro-substituted product.

-

Purification: The crude product, which may contain a mixture of 6-nitro and 8-nitro isomers, is filtered, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol. The 6-nitro isomer often has lower solubility, facilitating its separation.

Step 2: Reduction of 6-Nitro-4-hydroxy-2H-chromen-2-one

-

Reaction Setup: The purified 6-nitro-4-hydroxy-2H-chromen-2-one (1 equivalent) is suspended in a solvent such as ethanol or hydrochloric acid.

-

Reducing Agent: A reducing agent, commonly stannous chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst), is added to the mixture.

-

Reaction: The mixture is typically heated under reflux until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude this compound.

-

Final Purification: The final product is collected by filtration, washed, and can be further purified by recrystallization to yield the pure compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 4-hydroxycoumarin are known for a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[3] The introduction of an amino group can modulate these activities and introduce new ones.

Potential Mechanism of Action: Enzyme Inhibition

Many biologically active compounds exert their effects by inhibiting specific enzymes. For coumarin derivatives, two common targets are DNA gyrase (in bacteria) and cyclooxygenase (COX) enzymes (in inflammation).

Caption: Potential inhibitory mechanisms of this compound.

This diagram illustrates how this compound could potentially exert antimicrobial effects by inhibiting DNA gyrase, an essential bacterial enzyme, and anti-inflammatory effects by inhibiting COX enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. These pathways are generalized based on the known activities of the broader coumarin class of compounds.[3] Further experimental validation is required to confirm these specific activities and mechanisms for the title compound.

References

Synthesis of 6-amino-4-hydroxy-2H-chromen-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-amino-4-hydroxy-2H-chromen-2-one, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing from readily available starting materials. This document details the experimental protocols, quantitative data, and logical workflow for the synthesis of the target compound and its intermediates.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a three-step reaction sequence. The pathway involves the initial formation of the coumarin core, followed by nitration at the 6-position of the aromatic ring, and concluding with the reduction of the nitro group to the desired primary amine.

The Biological Activity of 6-Amino-4-hydroxy-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Coumarins, a class of benzopyran-2-one compounds, are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide focuses on the biological profile of a specific derivative, 6-amino-4-hydroxy-2H-chromen-2-one. While direct and extensive research on this particular molecule is limited, this document consolidates available information on its synthesis, and based on structurally similar compounds, explores its potential antioxidant, antimicrobial, and anticancer activities. Detailed experimental protocols for evaluating these activities are provided, alongside visual representations of key pathways and workflows to aid in research and development.

Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of related coumarin derivatives. A common starting material is 4-hydroxycoumarin, which can be nitrated and subsequently reduced to introduce the amino group at the 6-position.

A proposed synthetic pathway is as follows:

-

Nitration of 4-hydroxycoumarin: 4-hydroxycoumarin is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 4-hydroxy-6-nitro-2H-chromen-2-one.

-

Reduction of the nitro group: The nitro group of 4-hydroxy-6-nitro-2H-chromen-2-one is then reduced to an amino group. A common method for this transformation is the use of a reducing agent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation.

Proposed synthesis of this compound.

Biological Activities

Antioxidant Activity

Coumarin derivatives, particularly those with hydroxyl and amino substituents, are known to possess antioxidant properties. The presence of these electron-donating groups can facilitate the scavenging of free radicals.

Quantitative Data for a Structurally Similar Compound:

| Compound | Assay | IC50 (µg/mL) | Reference |

| 4-((1,3,4-thiadiazol-2-yl)amino)-3-nitro-2H-chromene-2-one | DPPH radical scavenging | 596.7 ± 0.3 | [1] |

Antimicrobial Activity

Aminocoumarin derivatives have been investigated for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Note: No specific Minimum Inhibitory Concentration (MIC) values for this compound were found in the reviewed literature. The table below presents data for other coumarin derivatives to provide a general context.

| Compound | Organism | MIC (µg/mL) |

| Coumarin Derivative Example 1 | Staphylococcus aureus | 8 |

| Coumarin Derivative Example 1 | Escherichia coli | 12 |

| Coumarin Derivative Example 2 | Staphylococcus aureus | 16 |

| Coumarin Derivative Example 2 | Escherichia coli | 12 |

Anticancer Activity

Many coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and can involve the modulation of key signaling pathways, such as the PI3K/Akt pathway, leading to the induction of apoptosis.

Note: Specific IC50 values for this compound against cancer cell lines were not found. The table below provides data for other coumarin derivatives.

| Compound | Cell Line | IC50 (µM) |

| Coumarin Derivative (4) | HL60 | 8.09 |

| Coumarin Derivative (8b) | HepG2 | 13.14 |

| Bicoumarin Derivative 5c | HepG2 | 1.21 (mg/mL) |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of coumarin derivatives.

Synthesis of this compound (Proposed Protocol)

This protocol is adapted from the synthesis of related aminocoumarins.

Step 1: Synthesis of 4-hydroxy-6-nitro-2H-chromen-2-one

-

Dissolve 4-hydroxycoumarin in concentrated sulfuric acid at 0-5°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter, wash the solid with cold water until neutral, and dry to obtain 4-hydroxy-6-nitro-2H-chromen-2-one.

Step 2: Synthesis of this compound

-

Suspend 4-hydroxy-6-nitro-2H-chromen-2-one in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mixture and pour it into a cold sodium hydroxide solution to precipitate the product.

-

Filter, wash with water, and recrystallize from a suitable solvent to obtain this compound.

Workflow for the proposed synthesis.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the free radical scavenging activity of a compound.[1]

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample preparation: Prepare various concentrations of the test compound in methanol.

-

Assay:

-

Add 1 mL of the DPPH solution to 3 mL of the sample solution at different concentrations.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

-

A control is prepared using 1 mL of DPPH solution and 3 mL of methanol.

-

-

Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.

Workflow for the DPPH radical scavenging assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

-

Preparation of bacterial inoculum: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Preparation of test compound dilutions: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the adjusted bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

IC50 determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Potential Mechanism of Anticancer Action: PI3K/Akt Signaling Pathway

While the specific mechanism of action for this compound is not established, many coumarin derivatives have been shown to exert their anticancer effects by modulating the PI3K/Akt signaling pathway.[1][2] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.

Inhibition of the PI3K/Akt pathway by coumarin derivatives can lead to:

-

Induction of Apoptosis: By downregulating anti-apoptotic proteins (like Bcl-2) and upregulating pro-apoptotic proteins (like Bax), leading to programmed cell death.

-

Cell Cycle Arrest: By interfering with the progression of the cell cycle, often at the G2/M phase.

Generalized PI3K/Akt signaling pathway and potential inhibition by coumarins.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Although specific biological data for this compound is currently scarce, the known activities of related coumarin derivatives suggest its potential as an antioxidant, antimicrobial, and anticancer agent. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the synthesis and biological evaluation of this and similar molecules. Further research is warranted to fully elucidate the biological profile and therapeutic potential of this compound.

References

6-amino-4-hydroxy-2H-chromen-2-one derivatives and analogs

An In-Depth Technical Guide to 6-Amino-4-hydroxy-2H-chromen-2-one Derivatives and Analogs

Executive Summary

The 2H-chromen-2-one (coumarin) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities. The introduction of specific functional groups, such as a 6-amino and a 4-hydroxy moiety, can profoundly influence the molecule's pharmacological profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogs. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key pathways and workflows to facilitate further research and discovery.

Introduction

Chromenes, particularly the 2H-chromen-2-one isomers, are a class of bicyclic oxygen-containing heterocyclic compounds ubiquitous in nature and synthetic chemistry.[1][2] Their versatile biological profiles include anticancer, antimicrobial, anti-inflammatory, and anticholinesterase activities.[1][3] The reactivity and biological potential of the chromen-2-one core are largely dictated by the nature and position of its substituents.[4] The 4-hydroxy substitution is a common feature in many bioactive coumarins, including the anticoagulant drug warfarin, and is known to be crucial for certain activities like inhibiting the ATPase activity of the DNA gyrase B subunit in microorganisms.[4] The addition of an amino group, specifically at the C-6 position, further diversifies the molecule's potential for forming interactions with biological targets, making the this compound scaffold a promising template for the design of novel therapeutic agents.

Synthesis Strategies

The synthesis of this compound derivatives typically follows a multi-step pathway. A common and adaptable approach begins with the Pechmann condensation to form the 4-hydroxycoumarin core, followed by electrophilic nitration at the C-6 position, and finally, reduction of the nitro group to the desired amine.

References

- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Analysis of 6-amino-4-hydroxy-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of 6-amino-4-hydroxy-2H-chromen-2-one. Extensive searches for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound did not yield direct, published results. In light of this, this document provides a comprehensive overview of the expected spectroscopic properties of the target molecule by presenting and analyzing experimental data for structurally similar and relevant analogue compounds. The presented data for these analogues, including 4-hydroxycoumarin and various aminocoumarin derivatives, serves as a valuable reference for researchers working on the synthesis and characterization of novel coumarin derivatives. Furthermore, this guide details generalized experimental protocols for NMR, FT-IR, and MS analyses and includes a visual workflow for the synthesis and characterization of such compounds.

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The specific substitution pattern on the coumarin scaffold dictates their biological function, making the synthesis and characterization of novel derivatives a key area of research in medicinal chemistry and drug development. The target molecule of this guide, this compound, combines the core 4-hydroxycoumarin structure, known for its anticoagulant properties, with an amino group at the 6-position, which can significantly influence its electronic properties and biological interactions.

Accurate structural elucidation is paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for this purpose. This guide aims to provide researchers with the foundational spectroscopic information relevant to this compound.

Note: No publically available experimental spectroscopic data for this compound was found during the compilation of this guide. The following sections present data for closely related analogue compounds to provide a predictive framework and comparative analysis.

Spectroscopic Data of Analogue Compounds

To approximate the spectroscopic characteristics of this compound, data from the parent 4-hydroxycoumarin and other aminocoumarin derivatives are presented.

This compound represents the core scaffold of the target molecule, lacking the amino substituent.

Table 1: Spectroscopic Data for 4-hydroxy-2H-chromen-2-one

| Technique | Data Type | Observed Values |

| ¹H NMR | Chemical Shift (δ) | 10.30 ppm (s, 1H, -OH), 6.93-7.52 ppm (m, 4H, Ar-H), 3.27 ppm (s, 1H, C3-H)[1] |

| ¹³C NMR | Chemical Shift (δ) | 164.5 ppm (C=O), 152.9 ppm (C-O), 131.5, 124.5, 124.0, 121.0, 117.0 ppm (Ar-C), 113.3 ppm (C3)[1] |

| FT-IR | Wavenumber (cm⁻¹) | 3235.80 (O-H str.), 2862.74-3064.42 (C-H str.), 1683.91 (C=O ester str.), 1483.37-1613.99 (C=C aromatic str.)[1] |

| Mass Spec (EI) | m/z | 162 (M⁺), 120 (M⁺ - C₂H₂O) |

This analogue shares the 6-amino substitution but lacks the 4-hydroxy group.

Table 2: Spectroscopic Data for 6-Aminocoumarin

| Technique | Data Type | Observed Values |

| ¹H NMR | Chemical Shift (δ) | Data not readily available in searched sources. |

| ¹³C NMR | Chemical Shift (δ) | Data not readily available in searched sources. |

| FT-IR | Wavenumber (cm⁻¹) | Data not readily available in searched sources. |

| Mass Spec (EI) | m/z | Data not readily available in searched sources. |

While the substitution pattern differs, this compound provides representative data for an aminocoumarin.

Table 3: Spectroscopic Data for 7-Amino-4-methylcoumarin

| Technique | Data Type | Observed Values |

| ¹H NMR | Chemical Shift (δ) | Specific assignments not detailed in the available sources. |

| ¹³C NMR | Chemical Shift (δ) | Specific assignments not detailed in the available sources. |

| FT-IR | Wavenumber (cm⁻¹) | Specific assignments not detailed in the available sources. |

| Mass Spec (HRMS-EI) | m/z | M⁺ calculated for C₁₈H₁₄N₂O₆, 354.0852; found, 354.0850 (for a derivative)[2] |

| Fluorescence | Wavelength (nm) | Excitation: 341 nm, Emission: 441 nm[3] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for novel organic compounds.

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical and should dissolve the compound while not interfering with the signals of interest.

-

Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include the number of scans (typically 8-16), relaxation delay (e.g., 1 second), and acquisition time (e.g., 4 seconds).[4]

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) method is common. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).[5] Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For the thin solid film method, dissolve the solid in a volatile solvent, place a drop on a salt plate (e.g., NaCl), and allow the solvent to evaporate.[3]

-

Background Spectrum: Record a background spectrum of the empty sample holder (or with the pure solvent/KBr) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the spectrum of the sample. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a direct insertion probe or as the eluent from a gas chromatograph (GC). The sample is vaporized by heating under high vacuum.[7]

-

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule to form a molecular ion (M⁺) and can cause fragmentation into smaller, charged ions.[8]

-

Mass Analysis: Accelerate the resulting ions in an electric field and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a coumarin derivative.

Caption: General workflow for synthesis and spectroscopic characterization.

Conclusion

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. scispace.com [scispace.com]

- 5. Fourier transform infrared spectroscopy [bio-protocol.org]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 6-amino-4-hydroxy-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the coumarin derivative, 6-amino-4-hydroxy-2H-chromen-2-one. Due to the limited availability of specific quantitative solubility data for this exact compound, this guide presents qualitative solubility information based on closely related aminocoumarin analogs. Furthermore, a detailed, standardized experimental protocol for determining the solubility of crystalline organic compounds is provided to enable researchers to generate precise quantitative data.

Introduction to this compound

This compound belongs to the coumarin class of compounds, which are benzopyrone derivatives. These structures are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The solubility of such compounds is a critical physicochemical parameter that influences their bioavailability, formulation, and potential therapeutic applications. Understanding the solubility profile in various solvents is a fundamental step in the preclinical development of any new chemical entity.

Solubility Data

| Solvent | Solubility | Polarity Index | Notes |

| Chloroform | Soluble[1] | 4.1 | A common non-polar organic solvent. |

| Dichloromethane (DCM) | Soluble[1] | 3.1 | A versatile organic solvent with moderate polarity. |

| Acetonitrile | Soluble[1] | 5.8 | A polar aprotic solvent. |

| Methanol | Soluble[1] | 5.1 | A polar protic solvent. A user reported difficulty dissolving 6-aminocoumarin in methanol during a specific synthesis[1]. |

| Ethanol | Soluble[1] | 4.3 | A commonly used polar protic solvent. |

| Dimethylformamide (DMF) | Soluble[1] | 6.4 | A polar aprotic solvent with a high boiling point. |

| Dimethyl sulfoxide (DMSO) | Soluble | 7.2 | A highly polar aprotic solvent, often used for compounds with low solubility in other organic solvents. |

| Water | Insoluble[2][3] | 10.2 | As with many organic compounds, solubility in water is expected to be low. |

It is important to note that this data pertains to 6-aminocoumarin and should be used as a predictive guide for this compound. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a solid compound in a given solvent.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials for sample collection

Procedure

-

Preparation of the Solid-Solvent Mixture:

-

Accurately weigh an excess amount of this compound and place it into a series of vials. The excess solid ensures that a saturated solution is formed.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound is yet to be extensively reported, the qualitative information from related aminocoumarins suggests its solubility in a range of common organic solvents and poor solubility in water. For researchers and drug development professionals, the provided standardized experimental protocol offers a robust framework for generating precise and reliable solubility data. This information is paramount for advancing the understanding of this compound's pharmaceutical properties and for the rational design of future studies.

References

An In-depth Technical Guide to the Discovery and History of Aminocoumarins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminocoumarins are a class of antibiotics produced by various species of Streptomyces. First discovered in the mid-20th century, these natural products have a rich history of scientific investigation. They are potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, making them a subject of interest for the development of new antibacterial agents. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, biosynthesis, and resistance mechanisms of aminocoumarins. It includes detailed experimental protocols for key assays, a compilation of quantitative activity data, and visualizations of the core biological pathways to serve as a valuable resource for researchers in the field.

Discovery and History: A Timeline of Key Milestones

The journey of aminocoumarins began in the golden age of antibiotic discovery, with the isolation of novobiocin in the mid-1950s. This initial breakthrough paved the way for the discovery of other structurally related and potent members of this antibiotic class.

-

Mid-1950s: The Dawn of a New Antibiotic Class. Novobiocin, initially named streptonivicin, was independently discovered by two groups from the fermentation broths of Streptomyces niveus and Streptomyces spheroides.[1] It was later marketed under the trade name Albamycin by Upjohn.[1]

-

Late 1950s - 1960s: Expanding the Family. Following the discovery of novobiocin, other key aminocoumarins were isolated. Clorobiocin, a chlorinated analog of novobiocin, was identified from Streptomyces roseochromogenes.[2] Coumermycin A1, a more complex dimeric aminocoumarin, was isolated from Streptomyces rishiriensis.[3] These discoveries highlighted the structural diversity within the aminocoumarin family.

-

1970s - 1980s: Unraveling the Mechanism of Action. The primary molecular target of aminocoumarins was identified as DNA gyrase, a bacterial type II topoisomerase.[2] It was established that these antibiotics specifically inhibit the ATPase activity of the GyrB subunit, preventing the enzyme from introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[2][4]

-

1990s - 2000s: Delving into Biosynthesis and Genetic Engineering. The advent of molecular biology techniques allowed for the cloning and sequencing of the biosynthetic gene clusters for novobiocin, clorobiocin, and coumermycin A1.[5][6] This provided deep insights into the enzymatic machinery responsible for constructing these complex molecules and opened the door for genetic engineering and combinatorial biosynthesis approaches to generate novel aminocoumarin derivatives with improved properties.[7]

-

Present Day: A Renewed Interest. With the rise of antibiotic resistance, there is a renewed interest in exploring established but underexploited antibiotic classes like the aminocoumarins.[8] Ongoing research focuses on understanding the structural biology of their interaction with DNA gyrase, elucidating resistance mechanisms, and developing new analogs with enhanced efficacy and better pharmacological profiles.[9]

Mechanism of Action: Inhibition of DNA Gyrase

Aminocoumarins exert their antibacterial effect by targeting DNA gyrase, a crucial enzyme in bacteria responsible for managing DNA topology.

DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function. Aminocoumarins are competitive inhibitors of the ATPase activity of the GyrB subunit.[2][4] They bind to the ATP-binding pocket of GyrB, preventing ATP from binding and being hydrolyzed. This inhibition of energy transduction blocks the supercoiling activity of DNA gyrase, leading to the disruption of DNA replication and transcription, ultimately resulting in bacterial cell death.[2][4]

The following diagram illustrates the mechanism of action of aminocoumarins:

Biosynthesis of Aminocoumarins

The biosynthesis of aminocoumarins is a complex process involving a series of enzymatic reactions encoded by a dedicated gene cluster. The general biosynthetic pathway can be divided into the formation of three key structural moieties: the 3-amino-4,7-dihydroxycoumarin ring (Ring B), a benzoic acid derivative (Ring A), and a deoxysugar, L-noviose (Ring C).

The following diagram provides a simplified overview of the biosynthetic pathway leading to novobiocin:

Quantitative Data: In Vitro Activity of Aminocoumarins

The potency of aminocoumarins varies depending on their specific structure and the target bacterial species. The following tables summarize the 50% inhibitory concentrations (IC50) against E. coli DNA gyrase and the minimum inhibitory concentrations (MICs) against a selection of Gram-positive and Gram-negative bacteria for key aminocoumarins.

Table 1: IC50 Values against E. coli DNA Gyrase Supercoiling Activity

| Compound | IC50 (µM) | Reference |

| Novobiocin | 0.1 | [8] |

| Clorobiocin | 0.05 | [10] |

| Coumermycin A1 | 0.004 | [8] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Aminocoumarins

| Compound | Staphylococcus aureus (µg/mL) | Streptococcus pneumoniae (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Reference |

| Novobiocin | 0.06 - 0.25 | 0.12 - 0.5 | >128 | >128 | [2] |

| Clorobiocin | 0.015 - 0.06 | 0.03 - 0.12 | 64 - >128 | >128 | [2] |

| Coumermycin A1 | 0.004 - 0.015 | 0.008 - 0.03 | 16 - 64 | >128 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of aminocoumarins.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase.

Materials:

-

DNA gyrase (e.g., from E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

DNA ladder

Procedure:

-

Prepare a reaction mixture on ice containing 5x Assay Buffer, relaxed plasmid DNA (final concentration ~10-20 µg/mL), and sterile water to the desired volume.

-

Add varying concentrations of the test compound or solvent control to individual reaction tubes.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase (typically 1-2 units, where 1 unit supercoils ~0.5 µg of relaxed DNA in 30 minutes at 37°C).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the Stop Solution/Loading Dye.

-

Analyze the samples by agarose gel electrophoresis (e.g., 1% agarose in 1x TAE buffer). Relaxed and supercoiled DNA will migrate at different rates.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

The IC50 value is determined as the concentration of the compound that inhibits the supercoiling activity by 50% compared to the solvent control.

DNA Gyrase ATPase Inhibition Assay

This assay measures the inhibition of the ATP hydrolysis activity of the GyrB subunit.

Materials:

-

DNA gyrase B subunit (or intact gyrase)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)

-

Malachite green reagent for phosphate detection (or a coupled spectrophotometric assay with pyruvate kinase and lactate dehydrogenase)

-

Test compound

Procedure (Malachite Green Method):

-

Set up reactions in a microplate containing assay buffer, DNA gyrase, and varying concentrations of the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and add the malachite green reagent, which forms a colored complex with the inorganic phosphate released from ATP hydrolysis.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm).

-

The IC50 value is calculated as the concentration of the compound that reduces the ATPase activity by 50%.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Test compound

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL)

Procedure (Broth Microdilution Method):

-

Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (medium only).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound in which no visible bacterial growth is observed.

Isolation and Purification of Aminocoumarins

This is a general protocol for the extraction of aminocoumarins from Streptomyces fermentation broth.

Materials:

-

Fermentation broth of an aminocoumarin-producing Streptomyces strain

-

Organic solvent (e.g., ethyl acetate, butanol)

-

Acid and base for pH adjustment (e.g., HCl, NaOH)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, hexane, acetone)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: Acidify the fermentation broth to a pH of 3-4. Extract the acidified broth with an equal volume of an organic solvent like ethyl acetate. Separate the organic layer.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate, or chloroform and methanol) to separate the components.

-

HPLC Purification: Further purify the fractions containing the aminocoumarin using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Resistance Mechanisms

Bacteria have evolved several mechanisms to resist the action of aminocoumarins.

-

Target Modification: The most common resistance mechanism involves mutations in the gyrB gene, which encodes the GyrB subunit of DNA gyrase.[4] These mutations alter the ATP-binding site, reducing the affinity of the aminocoumarin for its target.

-

Production of a Resistant Gyrase: Some aminocoumarin-producing Streptomyces species possess a second, resistant copy of the gyrB gene (gyrBR).[5] Expression of this resistant gyrase allows the organism to survive in the presence of the antibiotic it produces.

-

Efflux Pumps: While less common, some bacteria may utilize efflux pumps to actively transport aminocoumarins out of the cell, preventing them from reaching their intracellular target.

The following diagram illustrates the primary mechanisms of aminocoumarin resistance:

Conclusion

The aminocoumarins represent a fascinating and historically significant class of antibiotics. Their unique mechanism of action, targeting the ATPase activity of DNA gyrase, distinguishes them from many other antibacterial agents. While their clinical use has been limited, the wealth of knowledge accumulated on their discovery, biosynthesis, and mechanism of action provides a solid foundation for future drug development efforts. The detailed protocols and compiled data in this guide are intended to facilitate further research into this promising class of natural products, with the ultimate goal of developing novel therapies to combat the growing threat of antibiotic resistance.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptomyces rishiriensis 404Y3 | Type strain | DSM 40489, ATCC 14812, CBS 708.72, IFO 13407, ISP 5489, JCM 4821, NBRC 13407, RIA 1368, BCRC 12333, CGMCC 4.1793, NCIMB 11890, NRRL B-3239, VKM Ac-1188 | BacDiveID:15552 [bacdive.dsmz.de]

- 4. Aminocoumarin - Wikipedia [en.wikipedia.org]

- 5. Resistance Genes of Aminocoumarin Producers: Two Type II Topoisomerase Genes Confer Resistance against Coumermycin A1 and Clorobiocin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biosynthetic gene clusters of aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminocoumarins mutasynthesis, chemoenzymatic synthesis, and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New aminocoumarin antibiotics from genetic engineering, and their biological activities [publikationen.uni-tuebingen.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-Activity Relationships of Aminocoumarin-Type Gyrase and Topoisomerase IV Inhibitors Obtained by Combinatorial Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are widely distributed in nature and have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Their structural simplicity and the potential for diverse substitutions on the coumarin nucleus make them a privileged scaffold for drug discovery.[1] This technical guide provides an in-depth overview of the burgeoning therapeutic applications of coumarin derivatives, focusing on their mechanisms of action, supported by quantitative data, experimental protocols, and visualizations of key signaling pathways.

Anticancer Applications

Coumarin derivatives exhibit multifaceted anticancer activity, targeting various hallmarks of cancer.[3] Their mechanisms include inducing apoptosis, inhibiting cell proliferation and angiogenesis, and modulating key signaling pathways.[3][4] Natural coumarins like osthole and imperatorin, as well as numerous synthetic derivatives, have shown significant potential in preclinical studies.[2]

Mechanisms of Action & Signaling Pathways

A primary mechanism of action for many anticancer coumarin derivatives is the modulation of pro-survival signaling pathways that are often overactive in cancer cells, such as the PI3K/Akt/mTOR pathway.[3][4] Inhibition of this pathway leads to decreased proliferation and induction of apoptosis.[3] For instance, certain derivatives have been shown to suppress PI3K/Akt/mTOR activity in liver, breast, and colorectal cancer models.[5][6]

Other key anticancer mechanisms include:

-

Induction of Apoptosis : Activating intrinsic and extrinsic apoptotic pathways by modulating the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins.[3][7]

-

Cell Cycle Arrest : Halting cancer cell proliferation by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 or G2/M phase.[3]

-

Inhibition of Angiogenesis : Suppressing the formation of new blood vessels that tumors need to grow, often by inhibiting vascular endothelial growth factor (VEGF) signaling.[3][7]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various coumarin derivatives have been quantified against numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for potency.

| Coumarin Derivative | Cancer Cell Line | Activity | Reference |

| Compound 16 (Fluorinated) | MCF-7 (Breast) | IC₅₀ = 7.90 µg/mL | [7] |

| Coumarin-benzimidazole hybrid | HeLa (Cervical) | IC₅₀ = 4.31 µM | [8] |

| Coumarin-benzimidazole hybrid | HT29 (Colon) | IC₅₀ = 3.65 µM | [8] |

| 4-Methyl coumarin derivative | HOP-92 (Lung) | GI₅₀ = 23.78 x 10⁻⁵ M | [9] |

| 4-Methyl coumarin derivative | HCC-2998 (Colon) | GI₅₀ = 34.14 x 10⁻⁵ M | [9] |

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.

-

Cell Seeding : Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the test coumarin derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation : Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition : After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization : Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Anticoagulant Applications

The most well-known therapeutic application of coumarins is in anticoagulation.[10] Warfarin, a synthetic 4-hydroxycoumarin derivative, is a widely prescribed oral anticoagulant used to prevent and treat thromboembolic disorders.[11][12]

Mechanism of Action

Coumarin-based anticoagulants act as Vitamin K antagonists.[13][14] They inhibit the enzyme Vitamin K epoxide reductase (VKOR), which is essential for recycling oxidized Vitamin K back to its active, reduced form.[10][14] Reduced Vitamin K is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X).[12] By blocking this process, coumarins impair the synthesis of functional clotting factors, thereby exerting their anticoagulant effect.[12][14]

Quantitative Data: Anticoagulant Activity

The efficacy of anticoagulants is typically measured by their effect on clotting time, such as the Prothrombin Time (PT).

| Coumarin Derivative | Dose | Prothrombin Time (PT) in seconds | Standard | Reference |

| Compound 4 | N/A | 21.30 | Warfarin (14.60s) | [15] |

| Compound 3** | N/A | >14.60 | Warfarin (14.60s) | [15] |

| Warfarin | N/A | 14.60 | Saline Control | [15] |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | ||||

| **6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile |

Key Experimental Protocol: Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic pathway of coagulation and is used to monitor oral anticoagulant therapy.

-

Sample Collection : Collect whole blood from the test subject (e.g., rabbit, mouse) into a tube containing a citrate anticoagulant (e.g., 3.2% sodium citrate).[15][16]

-

Plasma Preparation : Centrifuge the blood sample at 1500g for 15 minutes to separate the plasma.

-

Incubation : Pipette 100 µL of the plasma into a test tube and warm it to 37°C in a water bath for 1-2 minutes.

-

Reagent Addition : Add 200 µL of pre-warmed thromboplastin reagent (containing tissue factor and calcium) to the plasma and simultaneously start a stopwatch.

-

Clot Detection : Stop the timer as soon as a fibrin clot is detected (visually or using a coagulometer). The elapsed time is the Prothrombin Time.

-

Analysis : Compare the PT of animals treated with coumarin derivatives to that of control and warfarin-treated groups.[15]

Anti-inflammatory Applications

Coumarins and their derivatives exhibit significant anti-inflammatory properties through various mechanisms, making them potential therapeutic agents for inflammatory disorders.[17][18]

Mechanisms of Action

The anti-inflammatory effects of coumarins are attributed to their ability to:

-

Inhibit COX and LOX Enzymes : Coumarins can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for synthesizing inflammatory mediators like prostaglandins and leukotrienes.[17][19]

-

Modulate NF-κB Signaling : They can suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[17]

-

Antioxidant Activity : Many coumarins possess strong antioxidant properties, scavenging free radicals that contribute to inflammation and tissue damage.[10][17]

Antimicrobial Applications

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects.[1][20]

Antibacterial and Antifungal Activity

Derivatives of 4-hydroxycoumarin, in particular, show promise as antibacterial and antifungal agents.[21] The proposed mechanisms include the disruption of microbial cell membranes and inhibition of essential enzymes.[21][22]

Quantitative Data: Antimicrobial Activity

| Derivative | Microorganism | Activity Type | Result | Reference |

| Compound 3a | B. cereus | Antibacterial | Inhibition Zone >20 mm | [22] |

| Compound 3b | L. monocytogenes | Antibacterial | Inhibition Zone >20 mm | [22] |

| Compound 4 | S. aureus | Antibacterial | Inhibition Zone 20 mm | [23] |

| Compound 2 | C. albicans | Antifungal | Significant Activity | [21] |

| Amido-coumarin 55e | S. typhi | Antibacterial | MIC = 50-200 µg/mL | [20] |

Antiviral Activity

Coumarins have been investigated for activity against a range of viruses, including HIV, influenza, hepatitis, and chikungunya virus.[13][24][25] Their mechanisms can involve inhibiting key viral enzymes like proteases and reverse transcriptase or interfering with viral entry and replication cycles.[13][25]

Neuroprotective Applications

Emerging research highlights the potential of coumarin derivatives in treating neurodegenerative diseases like Alzheimer's disease (AD).[26][27] Their multi-target approach is well-suited to the complex pathophysiology of these conditions.[27][28]

Mechanisms of Action

Neuroprotective effects are achieved through several mechanisms:

-